

An In-depth Technical Guide to the Chemical Properties of Butyl Ethylcarbamate

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Compound of Interest

Compound Name: *Butyl ethylcarbamate*

Cat. No.: *B15212386*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and biological activity of **butyl ethylcarbamate**. The information is intended to support research, development, and application of this compound in various scientific fields, including drug discovery and development.

Chemical and Physical Properties

Butyl ethylcarbamate, also known as ethyl N-butylcarbamate, is an organic compound belonging to the carbamate class. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₇ H ₁₅ NO ₂ | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Odor | Special and spicy | [2] |
| Melting Point | -28 °C to -22 °C | [2][3] |
| Boiling Point | 203 °C to 212 °C | [2][3] |
| Density | Approximately 0.901 to 0.943 g/cm ³ | [2][3] |
| Solubility | Soluble in alcohol, ether, and ketone solvents; almost insoluble in water. | [2] |
| Refractive Index | 1.428 | [3] |
| LogP | 1.6 | [1] |

Synthesis of Butyl Ethylcarbamate

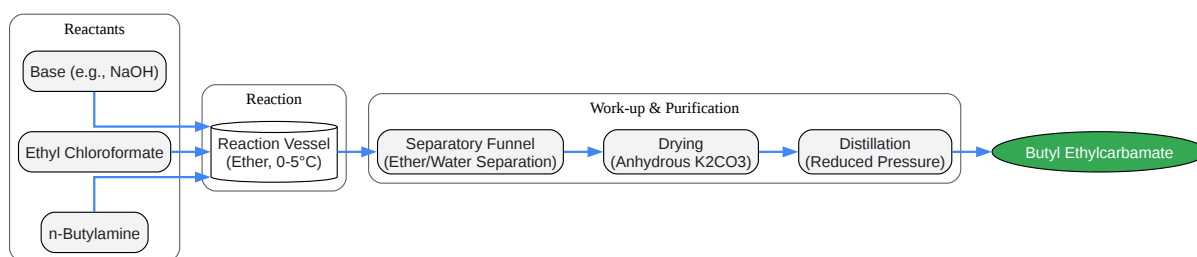
The synthesis of **butyl ethylcarbamate** can be achieved through several routes. Two common methods are the reaction of n-butylamine with ethyl chloroformate and the reaction of butyl isocyanate with ethanol.

Synthesis from n-Butylamine and Ethyl Chloroformate

This method involves the nucleophilic acyl substitution of ethyl chloroformate with n-butylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A detailed experimental protocol for a similar compound, ethyl n-methylcarbamate, provides a strong template for the synthesis of **butyl ethylcarbamate**[2]. The following is an adapted protocol:

- **Reaction Setup:** In a 2-liter flask equipped with a mechanical stirrer and cooled with an ice-salt mixture, place 300 mL of diethyl ether and an equimolar amount of n-butylamine to the ethyl chloroformate to be used.
- **Reagent Addition:** Cool the stirred mixture to 5°C. Add 2 moles of ethyl chloroformate dropwise, ensuring the temperature does not exceed 5°C. Concurrently, gradually add a cold solution of 2 moles of sodium hydroxide in 120 mL of water at a rate that the final portions of both the ethyl chloroformate and sodium hydroxide solution are added simultaneously. Maintain vigorous stirring throughout the addition.
- **Work-up:** After the addition is complete, allow the mixture to stand for 15 minutes. Separate the ether layer, and extract the aqueous layer with 100 mL of diethyl ether.
- **Drying and Purification:** Combine the ether layers and dry them by shaking with anhydrous potassium carbonate. Distill off the ether. The remaining residue is then distilled under reduced pressure to yield pure **butyl ethylcarbamate**.



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Caption: Synthesis workflow for **butyl ethylcarbamate**.

Spectroscopic Data

The structural elucidation of **butyl ethylcarbamate** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed spectrum for **butyl ethylcarbamate** is not readily available in the public domain, the expected chemical shifts and coupling constants for its protons can be predicted based on its structure and data from similar compounds.

^1H NMR (Predicted):

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|---|
| ~4.1 | Quartet | 2H | -O-CH ₂ -CH ₃ |
| ~3.1 | Triplet | 2H | -NH-CH ₂ -CH ₂ CH ₂ CH ₃ |
| ~1.5 | Sextet | 2H | -NH-CH ₂ -CH ₂ -CH ₂ CH ₃ |
| ~1.3 | Sextet | 2H | -NH-CH ₂ CH ₂ -CH ₂ -CH ₃ |
| ~1.2 | Triplet | 3H | -O-CH ₂ -CH ₃ |
| ~0.9 | Triplet | 3H | -NH-CH ₂ CH ₂ CH ₂ -CH ₃ |

^{13}C NMR (Predicted):

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|---|
| ~157 | C=O |
| ~60 | -O-CH ₂ -CH ₃ |
| ~41 | -NH-CH ₂ -CH ₂ CH ₂ CH ₃ |
| ~32 | -NH-CH ₂ -CH ₂ -CH ₂ CH ₃ |
| ~20 | -NH-CH ₂ CH ₂ -CH ₂ -CH ₃ |
| ~15 | -O-CH ₂ -CH ₃ |
| ~14 | -NH-CH ₂ CH ₂ CH ₂ -CH ₃ |

Infrared (IR) Spectroscopy

The IR spectrum of **butyl ethylcarbamate** would exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm ⁻¹) | Vibration |
|--------------------------------|-------------------------|
| ~3300 | N-H stretch |
| ~2960-2850 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (carbonyl) |
| ~1540 | N-H bend |
| ~1250 | C-O stretch |
| ~1050 | C-N stretch |

Mass Spectrometry

The mass spectrum of **butyl ethylcarbamate** would show a molecular ion peak (M⁺) at m/z = 145. The fragmentation pattern would be consistent with the structure, with common losses corresponding to the alkyl and ethoxy groups.

Predicted Fragmentation Pattern:

| m/z | Fragment |
|-----|--|
| 145 | $[\text{C}_7\text{H}_{15}\text{NO}_2]^+$ (Molecular Ion) |
| 116 | $[\text{M} - \text{C}_2\text{H}_5]^+$ |
| 102 | $[\text{M} - \text{C}_3\text{H}_7]^+$ |
| 88 | $[\text{M} - \text{C}_4\text{H}_9]^+$ |
| 74 | $[\text{M} - \text{OC}_2\text{H}_5]^+$ |
| 58 | $[\text{C}_3\text{H}_8\text{N}]^+$ |
| 44 | $[\text{C}_2\text{H}_6\text{N}]^+$ |

Reactivity and Decomposition

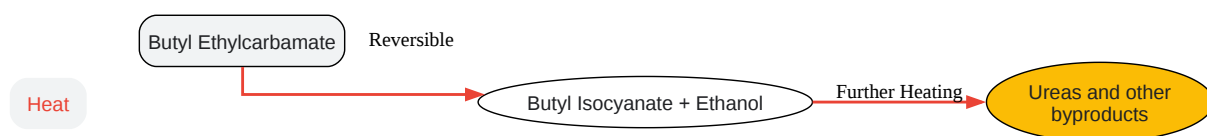
Carbamates exhibit a range of chemical reactivities. The ester and amide functionalities allow for various transformations.

Hydrolysis

Under acidic or basic conditions, **butyl ethylcarbamate** can be hydrolyzed to butylamine, ethanol, and carbon dioxide. The reaction is generally slower than the hydrolysis of esters or amides.

Thermal Decomposition

The thermal decomposition of carbamates is a known method for generating isocyanates. When heated, **butyl ethylcarbamate** is expected to decompose into butyl isocyanate and ethanol. This reaction is often reversible and can be influenced by temperature, pressure, and the presence of catalysts. Further heating can lead to the formation of ureas and other secondary products.



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Caption: Thermal decomposition of **butyl ethylcarbamate**.

Biological Activity and Toxicology

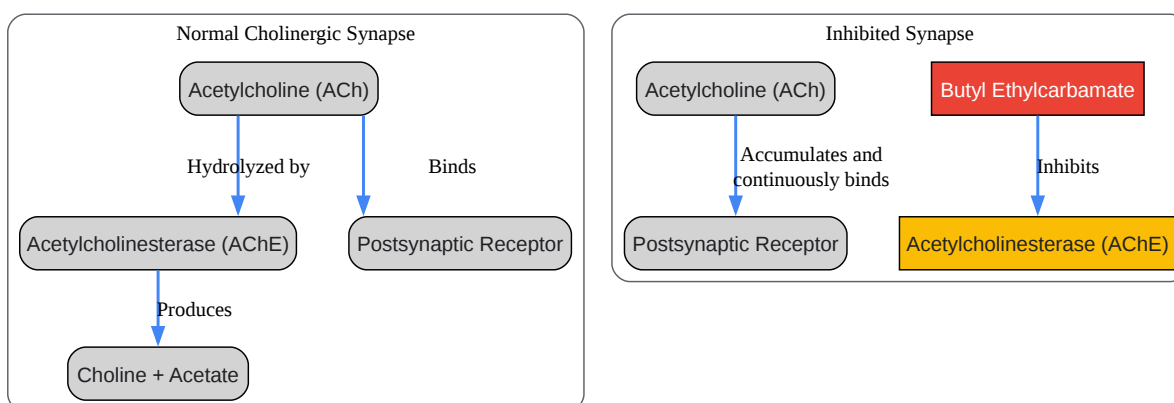
The biological activity of carbamates is of significant interest, particularly in the fields of pharmacology and toxicology. Many carbamates are known to act as cholinesterase inhibitors.

Cholinesterase Inhibition

N-alkylcarbamates can inhibit the enzyme acetylcholinesterase (AChE) by carbamylating the serine residue in the active site. This inhibition is typically reversible, unlike the irreversible inhibition caused by organophosphates. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, which can have various physiological effects.

A common method to assess the inhibitory potential of a compound like **butyl ethylcarbamate** is the Ellman's assay.

- **Reagent Preparation:** Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of acetylcholinesterase. Prepare various concentrations of **butyl ethylcarbamate** in a suitable solvent (e.g., DMSO).
- **Assay Procedure:** In a 96-well plate, add the phosphate buffer, DTNB solution, and the **butyl ethylcarbamate** solution (or solvent control). Add the acetylcholinesterase solution to initiate the pre-incubation. After a set pre-incubation time, add the ATCI solution to start the reaction.
- **Data Acquisition:** Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **butyl ethylcarbamate**. Determine the IC_{50} value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.



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Caption: Mechanism of cholinesterase inhibition.

Cytotoxicity and Genotoxicity

Studies on various ethyl carbamates have indicated potential for cytotoxicity and genotoxicity. For instance, ethyl carbamate itself is a known carcinogen. Research on other substituted ethyl carbamates has shown that they can induce genotoxic damage in rats and cause alterations in the human lymphocyte cell cycle[3]. While specific data for **butyl ethylcarbamate** is limited, it is reasonable to assume that it may exhibit similar toxicological properties, warranting careful handling and further investigation.

Applications

Butyl ethylcarbamate can be used as an intermediate in organic synthesis. Due to its structural similarity to other biologically active carbamates, it may be investigated for applications in drug development, for example, as a lead compound for the design of novel cholinesterase inhibitors or other therapeutic agents. The carbamate group is a common structural motif in many approved drugs.

Conclusion

This technical guide has summarized the key chemical properties of **butyl ethylcarbamate**. While a foundational set of data is available, further research is needed to fully characterize its spectroscopic properties, detailed reactivity, and, most importantly, its specific biological and toxicological profile. The provided experimental protocols and predicted data serve as a valuable resource for researchers and drug development professionals working with this and related carbamate compounds.

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